molecular formula C17H15NO2 B14732547 N-(10-methoxy-9-phenanthryl)acetamide CAS No. 6318-80-5

N-(10-methoxy-9-phenanthryl)acetamide

Cat. No.: B14732547
CAS No.: 6318-80-5
M. Wt: 265.31 g/mol
InChI Key: WRKYPBXLNCCOCV-UHFFFAOYSA-N
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Description

N-(10-methoxy-9-phenanthryl)acetamide is an organic compound with the molecular formula C17H15NO2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 10th position and an acetamide group at the 9th position of the phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-methoxy-9-phenanthryl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with phenanthrene, which undergoes a series of reactions to introduce the methoxy and acetamide groups.

    Methoxylation: Phenanthrene is first subjected to methoxylation, where a methoxy group is introduced at the 10th position. This can be achieved using methanol and a suitable catalyst under controlled conditions.

    Acetamidation: The methoxylated phenanthrene is then reacted with acetic anhydride and ammonia to introduce the acetamide group at the 9th position. This reaction typically requires heating and may be carried out in the presence of a solvent such as dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(10-methoxy-9-phenanthryl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.

    Substitution: The methoxy and acetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenanthrene derivatives.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Various substituted phenanthrene derivatives depending on the reagents used.

Scientific Research Applications

N-(10-methoxy-9-phenanthryl)acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.

    Biology: The compound’s structural similarity to certain biologically active molecules makes it useful in studying enzyme interactions and receptor binding.

    Industry: Used in the development of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(10-methoxy-9-phenanthryl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and acetamide groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(9-phenanthryl)acetamide: Lacks the methoxy group, resulting in different chemical and biological properties.

    10-methoxyphenanthrene: Lacks the acetamide group, affecting its reactivity and applications.

    Phenanthrene: The parent compound without any substituents, used as a reference for studying the effects of functional groups.

Uniqueness

N-(10-methoxy-9-phenanthryl)acetamide is unique due to the presence of both methoxy and acetamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound for research and development.

Properties

CAS No.

6318-80-5

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

N-(10-methoxyphenanthren-9-yl)acetamide

InChI

InChI=1S/C17H15NO2/c1-11(19)18-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17(16)20-2/h3-10H,1-2H3,(H,18,19)

InChI Key

WRKYPBXLNCCOCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC

Origin of Product

United States

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